molecular formula C8H4INO2 B1587622 7-Iodoindoline-2,3-dione CAS No. 20780-78-3

7-Iodoindoline-2,3-dione

Cat. No. B1587622
CAS RN: 20780-78-3
M. Wt: 273.03 g/mol
InChI Key: RLGIFVDILDEIHL-UHFFFAOYSA-N
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Description

7-Iodoindoline-2,3-dione is a chemical compound with the molecular formula C8H4INO2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of isoindoline/isoindoline-1,3-dione derivatives has been achieved under solventless conditions . The process involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Molecular Structure Analysis

The molecular structure of 7-Iodoindoline-2,3-dione is represented by the formula C8H4INO2 . The InChI code for this compound is 1S/C8H4INO2/c9-4-1-2-5-6 (3-4)10-8 (12)7 (5)11/h1-3H, (H,10,11,12) .


Chemical Reactions Analysis

The synthesis of isoindoline/isoindoline-1,3-dione derivatives involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Physical And Chemical Properties Analysis

The molecular weight of 7-Iodoindoline-2,3-dione is 273.03 . The density of a similar compound, 6-Iodoindoline-2,3-dione, is 2.1±0.1 g/cm3 .

Scientific Research Applications

Structural Analysis and Theoretical Studies

  • Computational Chemistry Analysis : A study by Özdemir Tarı & Demirtaş (2022) re-examined the structure of 2-(2-iodophenyl)isoindolin-1,3-dione using computational chemistry methods, including Density Functional Theory (DFT). The analysis provided insights into the molecule's boundary orbitals, charge distributions, and electrostatic potential maps, contributing to the understanding of its reactivity and interaction with other molecules.

Material Science and Sensor Development

  • Electrochemical Sensing : Research on the electrochemical behavior of related compounds has shown potential applications in sensing technologies. For instance, an unexpected oxidation product of 1,10-phenanthroline to 1,10-phenanthroline-5,6-dione on modified electrodes showed selective recognition of copper ions, indicating the utility of similar structures in selective ion sensing and hydrogen peroxide detection Gayathri & Kumar, 2014.

Medicinal Chemistry Applications

  • AChE Inhibitor for Alzheimer’s Disease : A derivative, 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione, was synthesized and evaluated as an acetylcholinesterase (AChE) inhibitor, a target for Alzheimer's disease treatment. The compound showed competitive inhibition on AChE and had low acute toxicity, suggesting a promising direction for developing new therapeutic agents Andrade-Jorge et al., 2018.

Green Chemistry

  • Synthesis of Isoindoline-1,3-Dione Derivatives : A green catalytic system utilizing Water Extract of Onion Peel Ash (WEOPA) was developed for synthesizing isoindoline-1,3-dione derivatives. This method avoids harmful reagents and contributes to bio-waste management, showcasing an environmentally friendly approach to chemical synthesis Journal et al., 2019.

Safety And Hazards

The safety data sheet for a similar compound, Indoline-2,3-dione, suggests that it causes skin and eye irritation . The safety data sheet for 7-Iodoindoline-2,3-dione suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

While specific future directions for 7-Iodoindoline-2,3-dione are not available, isoindolines and isoindoline-1,3-dione derivatives have been the focus of much research due to their presence in a wide array of bioactive molecules . They have potential applications as antipsychotic agents and in the treatment of Alzheimer’s disease .

properties

IUPAC Name

7-iodo-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4INO2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGIFVDILDEIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398722
Record name 7-Iodoindoline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Iodoindoline-2,3-dione

CAS RN

20780-78-3
Record name 7-Iodoisatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20780-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Iodoindoline-2,3-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Iodoisatin
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Synthesis routes and methods

Procedure details

2-(hydroxyimino)-N-(2-iodophenyl)acetamide (3.2 g, 0.011 mmol) was added to conc. H2SO4 (15 mL) in small portions at 60° C. The reaction mixture was further heated at 85° C. for 5 h. After the reaction completion, the reaction mixture was cooled to room temperature and poured into crushed ice. A brown color solid product precipitated. It was then filtered and washed with chilled water several times, then dried in a vacuum oven to get 2.9 g of the required product as a red coloured solid (87%).
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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